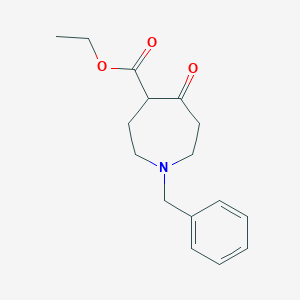

Ethyl 1-benzyl-5-oxoazepane-4-carboxylate

Übersicht

Beschreibung

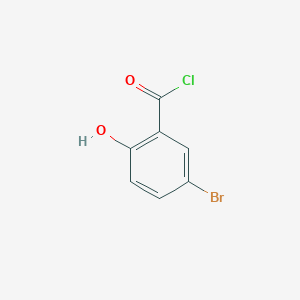

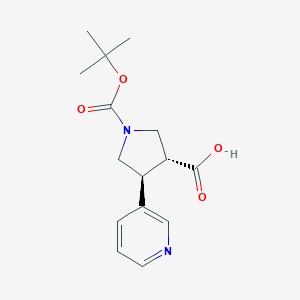

Ethyl 1-Benzyl-5-oxoazepane-4-carboxylate is a chemical compound with the CAS Number: 19673-12-2 . It appears as a colorless to yellow liquid .

Molecular Structure Analysis

The molecular formula of this compound is C16H21NO3 . The InChI code is 1S/C16H21NO3/c1-2-20-16(19)14-8-10-17(11-9-15(14)18)12-13-6-4-3-5-7-13/h3-7,14H,2,8-12H2,1H3 .Physical And Chemical Properties Analysis

The molecular weight of Ethyl 1-Benzyl-5-oxoazepane-4-carboxylate is 275.35 . It’s recommended to be stored at +4°C .Wissenschaftliche Forschungsanwendungen

Semisynthetic Resorbable Materials from Hyaluronan Esterification

Researchers have developed a new class of biocompatible, degradable materials through the modification of natural polymers, specifically through the partial or total esterification of hyaluronan, a natural polymer. This process, which involves chemical modifications similar in nature to esterification in Ethyl 1-benzyl-5-oxoazepane-4-carboxylate, has led to materials with diverse biological properties suitable for various clinical applications. The esterification of carboxyl groups in hyaluronan to produce ethyl and benzyl hyaluronan esters exemplifies how chemical modifications can alter physical-chemical and biological properties of materials, suggesting potential research applications of Ethyl 1-benzyl-5-oxoazepane-4-carboxylate in biomedical material science (Campoccia et al., 1998).

Advanced Supramolecular Chemistry with Benzene-1,3,5-tricarboxamide

The study of benzene-1,3,5-tricarboxamides (BTAs) showcases the utilization of chemical compounds with specific structural features for creating supramolecular assemblies. These compounds, similar to Ethyl 1-benzyl-5-oxoazepane-4-carboxylate in terms of their potential for chemical modification and application in supramolecular chemistry, highlight the importance of understanding the self-assembly behavior and the impact of chemical modifications on their applications in nanotechnology, polymer processing, and biomedical fields. The review emphasizes the versatility of such chemical entities in scientific research, potentially paralleling the research applications of Ethyl 1-benzyl-5-oxoazepane-4-carboxylate in similar domains (Cantekin et al., 2012).

Ethyl Glucuronide as a Biomarker for Alcohol Consumption

Research into the detection and quantification of ethyl glucuronide (EtG) in various biological matrices demonstrates the significance of ethyl compounds as reliable biomarkers for alcohol consumption. Although this application is more aligned with toxicology and forensic science, it underscores the broader relevance of ethyl derivatives in scientific research, particularly in developing diagnostic markers and understanding metabolic pathways. This could suggest avenues for researching Ethyl 1-benzyl-5-oxoazepane-4-carboxylate in similar contexts, exploring its potential metabolic or diagnostic applications (Crunelle et al., 2014).

Safety And Hazards

Eigenschaften

IUPAC Name |

ethyl 1-benzyl-5-oxoazepane-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO3/c1-2-20-16(19)14-8-10-17(11-9-15(14)18)12-13-6-4-3-5-7-13/h3-7,14H,2,8-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYCFGTMTPVIMLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CCC1=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00500010 | |

| Record name | Ethyl 1-benzyl-5-oxoazepane-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00500010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1-benzyl-5-oxoazepane-4-carboxylate | |

CAS RN |

19673-12-2 | |

| Record name | Ethyl 1-benzyl-5-oxoazepane-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00500010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H-Pyrrolo[2,3-b]pyridine, 1-(3-chloropropyl)-](/img/structure/B168387.png)

![3-[3-(Methoxycarbonyl)phenyl]propanoic acid](/img/structure/B168401.png)